

Methiozolin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Methiozolin**

Cat. No.: **B1249797**

[Get Quote](#)

Introduction and Discovery

Methiozolin is a selective, systemic herbicide belonging to the isoxazoline chemical class, developed for the pre- and post-emergence control of grassy weeds, most notably annual bluegrass (*Poa annua*), in turfgrass settings.^{[1][2]} Its development represents a significant advancement in turf management, offering a novel mode of action for controlling herbicide-resistant weed biotypes.^{[3][4]}

Discovery & Development History: The compound, chemically identified as 5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole, was discovered and developed by Moghu Research Center, a South Korean company specializing in herbicide research.^[5] Initially, research explored its potential as a herbicide for rice cultivation.^{[6][7]} However, its high efficacy and safety on various cool and warm-season turfgrasses led to its repositioning as a specialized turf herbicide.^[8]

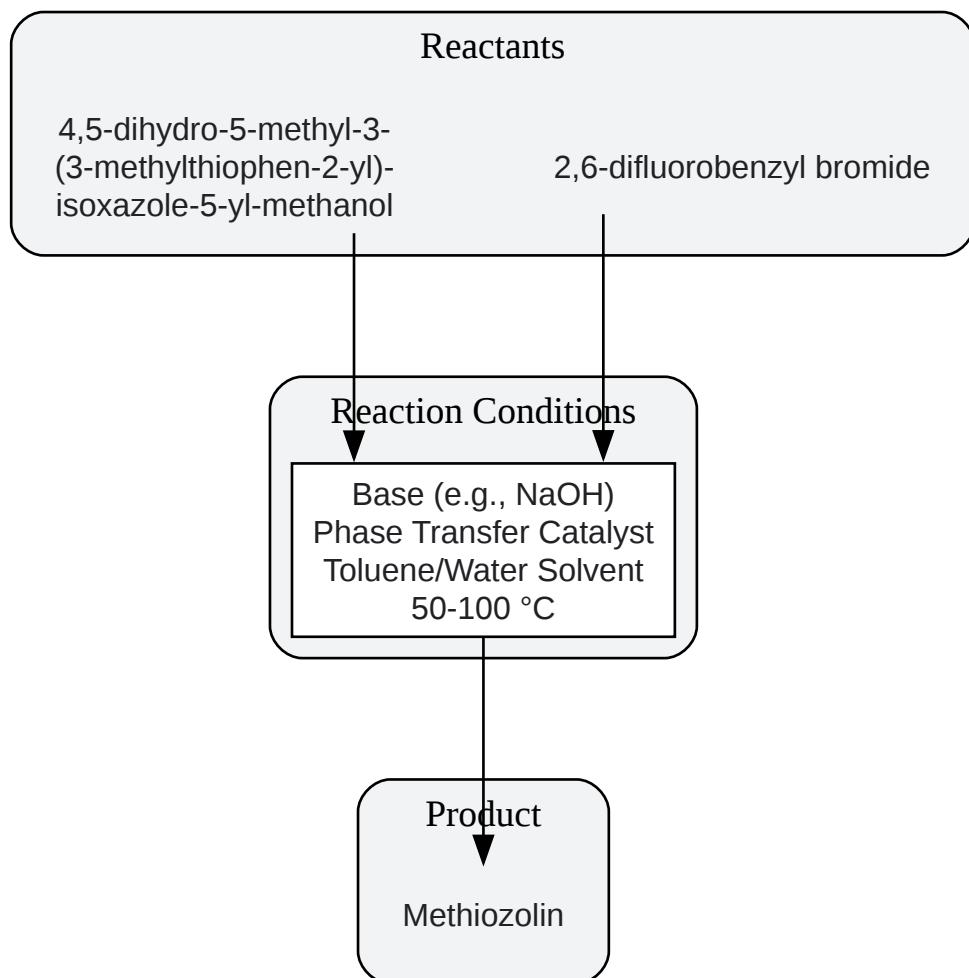
The first registrations for turfgrass use occurred in South Korea in April 2010 under the trade name PoaCure®.^{[9][10]} Following extensive testing by university turfgrass programs in the United States, the U.S. Environmental Protection Agency (EPA) granted an unconditional registration for its use on golf courses in December 2019.^{[2][4][5]}

Chemical and Physical Properties

The physicochemical properties of **Methiozolin** are critical to its application, uptake, and environmental fate. It is characterized by low water solubility and a high octanol-water partition

coefficient, indicating a lipophilic nature that influences its interaction with soil and plant tissues.

[\[11\]](#)


Property	Value	Reference
IUPAC Name	5-[(2,6-difluorophenyl)methoxymethyl]-5-methyl-3-(3-methylthiophen-2-yl)-4H-1,2-oxazole	[11]
CAS Number	403640-27-7	[1]
Molecular Formula	C ₁₇ H ₁₇ F ₂ NO ₂ S	[11]
Molecular Weight	337.4 g/mol	[11]
Physical State	White to off-white oily solid at room temperature	[11]
Water Solubility	1.6 - 3.4 mg/L (at 20-25°C)	[11]
Log P (Kow)	3.9	[11]
Soil Half-Life (Aerobic)	47.1 to 185 days	[1]

Synthesis of Methiozolin

The commercial synthesis of **Methiozolin** is achieved through a two-component coupling reaction.[\[12\]](#) This process has been optimized to ensure high purity and yield, making it suitable for industrial-scale production.

Key Synthesis Pathway

The primary synthetic route involves the etherification of an isoxazole-methanol intermediate with a difluorobenzyl halide.[\[12\]](#) Specifically, 4,5-dihydro-5-methyl-3-(3-methylthiophene-2-yl)-isoxazole-5-yl-methanol is reacted with 2,6-difluorobenzyl bromide or chloride. This reaction is conducted in a biphasic solvent system under the influence of a base and a phase transfer catalyst to facilitate the coupling.

[Click to download full resolution via product page](#)

Figure 1: Key synthesis pathway for **Methiozolin**.

Experimental Protocol

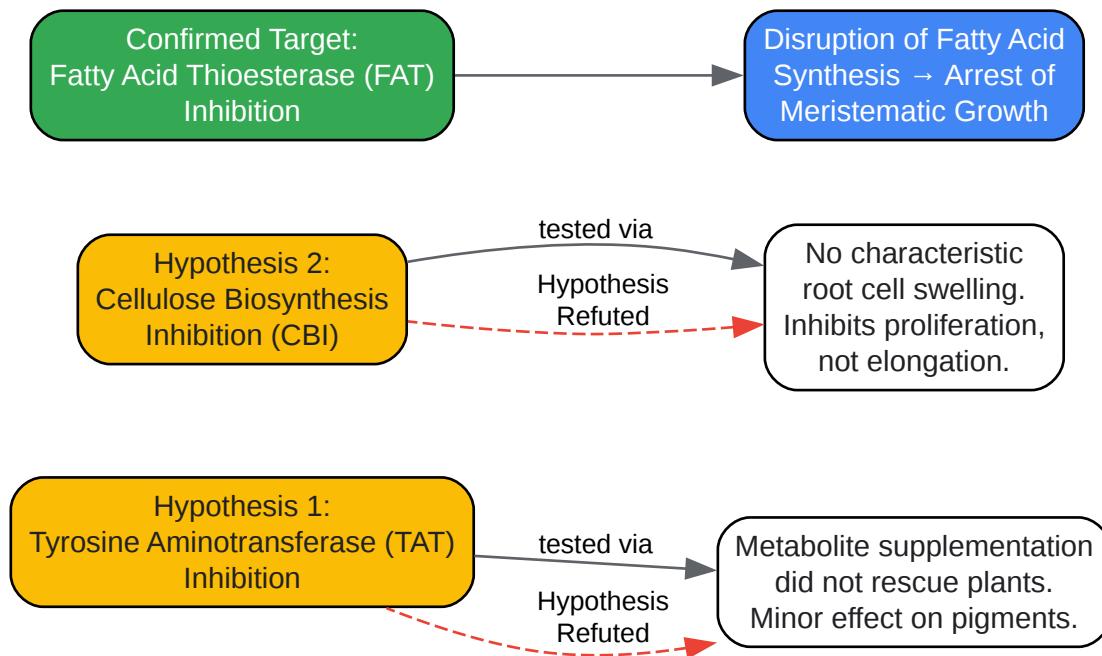
The following protocol is a representative summary based on publicly available synthesis descriptions.

- **Reaction Setup:** Charge a reaction vessel with the starting material, 4,5-dihydro-5-methyl-3-((3-methylthiophene-2-yl)-isoxazole-5-yl)methanol.
- **Solvent Addition:** Add a mixed solvent system consisting of water and an organic solvent such as toluene or chlorobenzene.

- Reagent Addition: Introduce an alkali metal salt (e.g., sodium hydroxide) as the base and a suitable phase transfer catalyst. Add 2,6-difluorobenzyl bromide (or chloride) to the mixture.
- Reaction Conditions: Heat the reaction mixture to a temperature between 50 and 100°C and maintain with stirring until the reaction is complete, as monitored by an appropriate analytical method (e.g., HPLC, GC-MS).
- Workup and Isolation: Upon completion, cool the mixture and separate the organic and aqueous layers. Wash the organic layer to remove impurities.
- Purification: Concentrate the organic layer and purify the crude product. This is typically achieved through crystallization using a solvent system such as alcohols and aliphatic hydrocarbons to yield high-purity **Methiozolin**.

Mechanism of Action

The elucidation of **Methiozolin**'s mechanism of action (MoA) has evolved over time, with initial hypotheses later being disproven in favor of a novel target for turf herbicides.


Evolution of Understanding

Initial research and regulatory submissions proposed two potential mechanisms of action for **Methiozolin**:

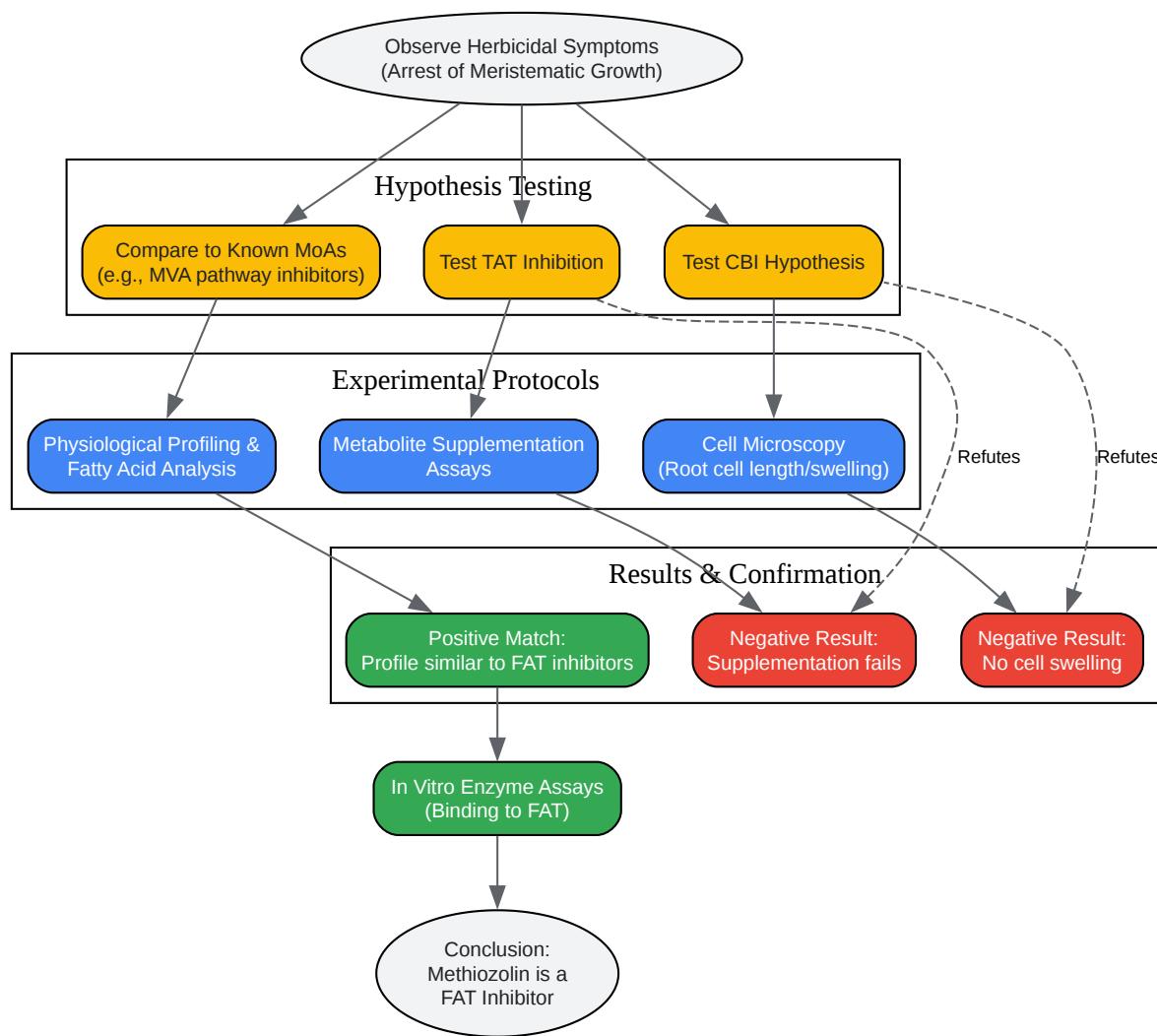
- Tyrosine Aminotransferase (TAT) Inhibition: It was initially suggested that **Methiozolin** might inhibit TAT, an enzyme involved in the biosynthesis of plastoquinone and tocopherols.[\[1\]](#)[\[4\]](#) [\[13\]](#) This would disrupt photosystem II and carotenoid synthesis.
- Cellulose Biosynthesis Inhibition (CBI): Another early hypothesis was that **Methiozolin** acted as a cellulose biosynthesis inhibitor (CBI), which would directly affect plant cell wall formation.[\[14\]](#)[\[15\]](#)[\[16\]](#)

However, subsequent exploratory research provided strong evidence against these hypotheses. Studies on *Arabidopsis* showed that supplements in the TAT pathway could not rescue seedlings from **Methiozolin**'s phytotoxic effects.[\[14\]](#)[\[15\]](#) Furthermore, microscopic examination of root cells from treated plants did not show the characteristic swelling and loss of anisotropic growth typical of CBI herbicides like isoxaben.[\[14\]](#)[\[17\]](#) Researchers concluded that

Methiozolin inhibits cell proliferation rather than cell elongation, pointing to a different primary target.[14][15]

[Click to download full resolution via product page](#)

Figure 2: Evolution of **Methiozolin**'s Mechanism of Action.


Confirmed Mechanism: Fatty Acid Thioesterase (FAT) Inhibition

Further investigations revealed that **Methiozolin** produced a physiological profile very similar to cinmethylin, a known inhibitor of fatty acid synthesis.[14][15] The specific target was identified as fatty acid thioesterase (FAT).[15][18][19] FAT enzymes are critical for terminating fatty acid synthesis in plant plastids by hydrolyzing the acyl-acyl carrier protein (acyl-ACP), releasing free fatty acids.

By inhibiting FAT, **Methiozolin** disrupts the plant's ability to produce essential fatty acids, which are vital components of cell membranes and energy storage molecules.[15][18] This disruption leads to a cessation of cell proliferation, particularly in the rapidly dividing meristematic tissues of roots and shoots, ultimately causing growth arrest and plant death.[14] This novel MoA for turfgrass herbicides places **Methiozolin** in the Weed Science Society of America (WSSA) Group 30.[1]

Experimental Workflow for MoA Determination

The workflow to identify **Methiozolin**'s MoA involved a systematic process of elimination and comparative studies.

[Click to download full resolution via product page](#)

Figure 3: Conceptual Workflow for MoA Elucidation.

Herbicidal Efficacy and Application

Methiozolin is highly effective for controlling *Poa annua*, with its efficacy being dependent on the weed's growth stage at the time of application. It demonstrates high activity at very low concentrations, particularly on model organisms like *Arabidopsis thaliana*.

Species / Condition	Parameter	Value	Reference
Arabidopsis thaliana	Root Growth GR ₅₀	8 nM	[11] [14] [15]
Arabidopsis thaliana	Shoot Emergence GR ₈₀	~50 nM	[14] [15]
Poa annua	PRE Control GR ₅₀	23 g ai/ha	[20] [21]
Poa annua	Two-leaf Stage GR ₅₀	52 g ai/ha	[20] [21]
Poa annua	Four-leaf Stage GR ₅₀	104 g ai/ha	[20] [21]
Poa annua	Eight-leaf Stage GR ₅₀	218 g ai/ha	[20] [21]
Herbicide-Resistant Poa annua	Biomass Reduction GR ₅₀	159 to 421 g ai/ha	[3] [22]
Goosegrass (<i>Eleusine indica</i>)	PRE Control WR ₉₀	30.4 g ai/ha	[23]
Smooth Crabgrass (<i>Digitaria sanguinalis</i>)	PRE Control WR ₉₀	118 g ai/ha	[23]

Registered Application Rates: **Methiozolin**'s use on golf courses is governed by specific application rates that vary by the area of the course to ensure turf safety and efficacy. Its activity is primarily through root uptake and is enhanced by irrigation following application.[\[1\]](#) [\[13\]](#)

Golf Course Area	Maximum Single Rate (US)	Maximum Annual Rate (Northern US)	Reference
Putting Greens	0.46 lbs a.i./acre	2.3 lbs a.i./acre	[1] [13]
Fairways, Tees, Collars, Approaches	0.92 lbs a.i./acre	5.52 lbs a.i./acre	[1] [13]

Conclusion

Methiozolin represents a significant innovation in herbicide technology for the turfgrass industry. Its journey from a candidate for rice weed control to a specialized tool for managing one of the most problematic turf weeds, *Poa annua*, highlights a successful development pipeline. The elucidation of its novel mechanism of action as a fatty acid thioesterase (FAT) inhibitor provides turf managers with a valuable tool for herbicide resistance management. With well-defined synthesis protocols and a deep understanding of its biological activity, **Methiozolin** is poised to be a cornerstone of modern weed control programs on golf courses and other managed turf areas.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mda.state.mn.us [mda.state.mn.us]
- 2. poacure.com [poacure.com]
- 3. Controlling Herbicide-Resistant Annual Bluegrass (*Poa annua*) Phenotypes with Methiozolin | Weed Technology | Cambridge Core [cambridge.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. poacure.com [poacure.com]
- 6. researchgate.net [researchgate.net]
- 7. Development of a rice herbicide, fenoxasulfone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of The New Turf Herbicide Methiozolin -Korean Journal of Weed Science [koreascience.kr]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. The Korean Society of Pesticide Science [kspsjournal.or.kr]
- 11. Buy Methiozolin | 403640-27-7 [smolecule.com]
- 12. Methiozolin (Ref: MRC-01) [sitem.herts.ac.uk]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. Herbicide symptomology and the mechanism of action of methiozolin | Weed Science | Cambridge Core [cambridge.org]
- 15. researchgate.net [researchgate.net]
- 16. dovepress.com [dovepress.com]
- 17. Modifications of cellulose synthase confer resistance to isoxaben and thiazolidinone herbicides in *Arabidopsis* *lxr1* mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of acyl-ACP thioesterase as site of action of the commercial herbicides cumyluron, oxaziclomefone, bromobutide, methyldymron and tebutam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Methiozolin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1249797#methiozolin-discovery-and-synthesis-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com